molecular formula C37H40O9 B1210949 Resiniferatoxin

Resiniferatoxin

Cat. No.: B1210949
M. Wt: 628.7 g/mol
InChI Key: DSDNAKHZNJAGHN-IHCAYWNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Resiniferatoxin, also known as this compound, is a naturally occurring chemical compound found in the latex of the Euphorbia resinifera plant. It is a potent analog of capsaicin, the active component in chili peppers, and is known for its extreme pungency and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Resiniferatoxin involves multiple steps, starting from the extraction of the latex from Euphorbia resinifera. The key steps include:

    Isolation of the core structure: The core structure is isolated through a series of extraction and purification steps.

    Functional group modifications: Various functional groups are introduced or modified using specific reagents and conditions.

    Final coupling: The final step involves coupling the core structure with 2-(4-hydroxy-3-methoxyphenyl)acetate under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized facilities equipped to handle the complex synthesis and purification processes. The production involves large-scale extraction, chemical synthesis, and rigorous quality control to ensure the purity and potency of the final product.

Chemical Reactions Analysis

Types of Reactions

Resiniferatoxin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles and electrophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Resiniferatoxin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the structure-activity relationship of capsaicin analogs.

    Biology: Investigated for its effects on sensory neurons and pain pathways.

    Medicine: Explored as a potential therapeutic agent for pain management, particularly in conditions involving chronic pain.

    Industry: Utilized in the development of new analgesic drugs and as a tool in neurobiological research.

Mechanism of Action

Resiniferatoxin exerts its effects by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor, a protein found on sensory neurons. This binding leads to the activation of the receptor, resulting in the influx of calcium ions and subsequent neuronal excitation. The prolonged activation of TRPV1 by this compound ultimately leads to desensitization and reduced sensitivity to pain.

Comparison with Similar Compounds

Similar Compounds

    Capsaicin: The active component in chili peppers, known for its pungency and ability to activate TRPV1 receptors.

    Dihydrocapsaicin: A less potent analog of capsaicin with similar biological activity.

    Nonivamide: A synthetic analog of capsaicin used in topical pain relief products.

Uniqueness of Resiniferatoxin

This compound is unique due to its extreme potency and prolonged activation of TRPV1 receptors compared to other capsaicin analogs. This makes it a valuable tool in research and potential therapeutic applications for managing chronic pain.

Properties

Molecular Formula

C37H40O9

Molecular Weight

628.7 g/mol

IUPAC Name

[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate

InChI

InChI=1S/C37H40O9/c1-21(2)35-17-23(4)37-27(33(35)44-36(45-35,46-37)19-24-9-7-6-8-10-24)14-26(18-34(41)30(37)13-22(3)32(34)40)20-43-31(39)16-25-11-12-28(38)29(15-25)42-5/h6-15,23,27,30,33,38,41H,1,16-20H2,2-5H3/t23-,27+,30-,33-,34-,35-,36?,37-/m1/s1

InChI Key

DSDNAKHZNJAGHN-IHCAYWNCSA-N

Isomeric SMILES

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C

Canonical SMILES

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C

Pictograms

Corrosive; Acute Toxic

Synonyms

eciniferatoxin
resiniferatoxin
RTX diterpene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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